3,3-Diiodo-1,1,1-trifluoroacetone
Description
3,3-Diiodo-1,1,1-trifluoroacetone (CAS: 644994-86-5) is a halogenated trifluoromethyl ketone with the molecular formula C₃I₂F₃O and a purity of ≥95% . Structurally, it features two iodine atoms at the 3,3-positions of the acetone backbone, alongside three fluorine atoms at the 1,1,1-positions. This compound is primarily utilized as a synthetic intermediate in organofluorine chemistry, particularly for constructing fluorinated heterocycles and pharmaceuticals. Its high molecular weight (approximately 403.86 g/mol) and bulky iodine substituents confer distinct reactivity compared to lighter halogen analogs, such as chloro- or bromo-derivatives .
Properties
IUPAC Name |
1,1,1-trifluoro-3,3-diiodopropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3I2O/c4-3(5,6)1(9)2(7)8/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNDOSTUAWYRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diiodo-1,1,1-trifluoroacetone typically involves the iodination of 1,1,1-trifluoroacetone. One common method includes the reaction of 1,1,1-trifluoroacetone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective formation of the diiodo compound.
Industrial Production Methods: While specific industrial production methods for 3,3-Diiodo-1,1,1-trifluoroacetone are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diiodo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-diiodo-1,1,1-trifluoropropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or ethanol, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions, and controlled temperatures.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols (e.g., 3,3-diiodo-1,1,1-trifluoropropanol)
- Oxidized products (e.g., carboxylic acids)
Scientific Research Applications
3,3-Diiodo-1,1,1-trifluoroacetone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and fluorine atoms into molecules, which can alter their reactivity and properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of iodine and fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Diiodo-1,1,1-trifluoroacetone involves its ability to act as an electrophile due to the electron-withdrawing effects of the fluorine and iodine atoms. This makes the carbonyl carbon highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or through non-covalent interactions, thereby affecting their function and activity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodine’s large atomic radius and weak C–I bond make the diiodo compound less thermally stable but more reactive in elimination or substitution reactions compared to chloro/bromo analogs .
- Molecular Weight: The diiodo derivative has the highest molecular weight, impacting its volatility and solubility. For instance, 1,1,1-trifluoroacetone (parent compound) boils at 48–50°C, while brominated analogs (e.g., 3-Bromo-1,1,1-trifluoropropanone) have higher boiling points (86°C) .
Reactivity in Elimination Reactions
- 3,3-Diiodo-1,1,1-trifluoroacetone : Likely undergoes dehydrohalogenation to form α,β-unsaturated trifluoromethyl ketones, similar to dichloro and dibromo analogs. However, iodine’s superior leaving-group ability may facilitate reactions under milder conditions .
- 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA): Reacts with aqueous sodium acetate to yield trifluoropyruvaldehyde, a precursor to fluorinated quinoxalines and imidazoles .
- 1,1,1-Trifluoroacetone : Condenses with aldehydes to form α,β-unsaturated trifluoromethyl ketones via Claisen-Schmidt reactions .
Toxicity and Handling
- 3,3-Diiodo-1,1,1-trifluoroacetone: No explicit toxicity data, but halogenated ketones generally exhibit acute toxicity. Analogous compounds like 1,1,1-trifluoroacetone require precautions against inhalation and skin contact .
- 3-Bromo-1,1,1-trifluoropropanone: Estimated toxicity comparable to hexafluoroacetone, necessitating rigorous safety protocols .
- DCTFA : Corrosive and reactive with oxidizing agents; incompatible with strong bases .
Market and Availability
- 3,3-Diiodo-1,1,1-trifluoroacetone: Limited commercial availability (95% purity, Combi-Blocks) due to niche applications .
- 1,1,1-Trifluoroacetone : Widely consumed (1997–2046 projections) as a chemical intermediate, with markets segmented by region and application (e.g., pharmaceuticals, agrochemicals).
Research Findings and Gaps
Biological Activity
3,3-Diiodo-1,1,1-trifluoroacetone (CAS Number: 10215643) is an organofluorine compound characterized by the presence of two iodine atoms and a trifluoroacetone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.
- Molecular Formula : CHBrFO
- Molecular Weight : 269.85 g/mol
- Boiling Point : Approximately 112-113 °C at 1013 hPa
- Density : 2.188 g/cm³ at 20 °C
Biological Activity Overview
The biological activity of 3,3-diiodo-1,1,1-trifluoroacetone can be attributed to its ability to interact with biological macromolecules. It exhibits properties that may influence enzyme activity, receptor binding, and cellular signaling pathways.
- Enzyme Inhibition : The presence of halogen atoms in the structure enhances lipophilicity and can lead to interactions with active sites of enzymes.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to influence oxidative stress responses in cells by modulating ROS levels.
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties which could extend to 3,3-diiodo-1,1,1-trifluoroacetone.
Study on Enzyme Interaction
A study investigated the interaction of 3,3-diiodo-1,1,1-trifluoroacetone with various enzymes involved in metabolic pathways. The results indicated significant inhibition of certain dehydrogenases, suggesting potential applications in metabolic regulation (Source: PubChem) .
Antimicrobial Efficacy
Research conducted on halogenated acetones demonstrated that compounds like 3,3-diiodo-1,1,1-trifluoroacetone possess notable antimicrobial properties against a range of pathogens. The mechanism was hypothesized to involve disruption of bacterial cell membranes (Source: Chem-Impex) .
Cellular Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through ROS-mediated pathways. This suggests a potential role as an anticancer agent (Source: VWR International) .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
